molecular formula C17H19N7O3S B8818261 3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- CAS No. 1187595-89-6

3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]-

Cat. No.: B8818261
CAS No.: 1187595-89-6
M. Wt: 401.4 g/mol
InChI Key: NZPUQTXPUDSOEF-UHFFFAOYSA-N
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Description

3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the acetonitrile group. Subsequent steps involve the addition of the ethylsulfonyl group and the complex pyrrolo[2,3-d]pyrimidin-4-yl and pyrazol-1-yl moieties. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust conditions in real-time would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolo[2,3-d]pyrimidin-4-yl and pyrazol-1-yl moieties are known to interact with enzymes and receptors, potentially modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Azetidineacetonitrile derivatives: Compounds with variations in the substituents on the azetidine ring.

    Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with different functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

    Pyrazole derivatives: Compounds with modifications to the pyrazole ring.

Uniqueness

3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-[4-[7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1H-pyrazol-1-yl]- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1187595-89-6

Molecular Formula

C17H19N7O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[1-ethylsulfonyl-3-[4-[7-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]azetidin-3-yl]acetonitrile

InChI

InChI=1S/C17H19N7O3S/c1-2-28(26,27)23-9-17(10-23,4-5-18)24-8-13(7-21-24)15-14-3-6-22(12-25)16(14)20-11-19-15/h3,6-8,11,25H,2,4,9-10,12H2,1H3

InChI Key

NZPUQTXPUDSOEF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CN(C4=NC=N3)CO

Origin of Product

United States

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